1-(二氟甲基)-1H-吡唑-4-羧酸乙酯

描述

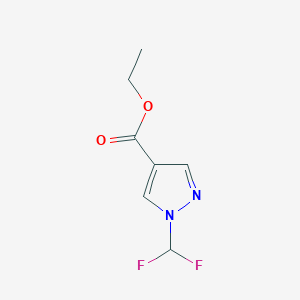

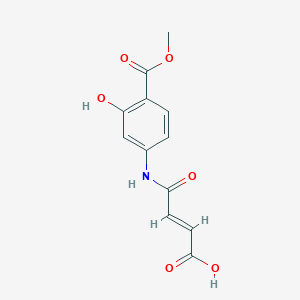

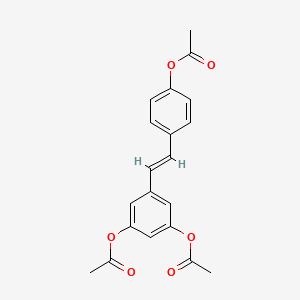

Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester derivative of the corresponding carboxylic acid. The difluoromethyl group suggests the presence of fluorine atoms, which can significantly affect the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were obtained through the reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation . Similarly, a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates was developed using a Claisen condensation-Knorr reaction sequence . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the difluoromethyl group, onto the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data . X-ray diffraction analysis is a common technique used to determine the precise arrangement of atoms within a crystal and can provide detailed information about the molecular geometry, bond lengths, and angles . The presence of substituents like the difluoromethyl group can influence the overall molecular conformation and the electronic distribution within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cross-coupling reactions, as demonstrated by the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles . The reactivity of the pyrazole ring can be modulated by different substituents, which can lead to the formation of a wide range of products, including condensed pyrazoles and other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the acidity of the compound, as seen in the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates . The difluoromethyl group in ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is expected to similarly influence its properties, potentially enhancing its stability and reactivity. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are typically used to characterize these compounds and assess their properties .

科学研究应用

合成和化学性质

- 1-(二氟甲基)-1H-吡唑-4-羧酸乙酯参与各种合成过程。它在吡唑羧酸酯的合成中作为前体,如在超声波照射下高效且区域选择性地合成 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯,显着缩短了反应时间 (Machado 等人,2011 年)。

- 它还用于从氰基乙酸乙酯和三乙基正甲酸酯改进合成 1H-吡唑-4-羧酸,将产率从 70% 提高到 97.1% (C. Dong,2011 年)。

有机化学和材料科学中的应用

- 该化合物用于合成各种吡唑衍生物。例如,它被用作与各种炔烃的 Sonogashira 型交叉偶联反应中的前体,以获得炔基-4-(乙氧羰基)吡唑,然后进一步用于生产不同的缩合吡唑 (Arbačiauskienė 等人,2011 年)。

- 它还参与吡唑-3-羧酸酯酯的烷基化,证明了这些化合物中烷基化的空间重定向 (Wright 等人,2018 年)。

- 已经对衍生物(例如 5-甲基-1-苯基-1H-吡唑-4-羧酸)的结构和光谱进行了研究,结合实验和理论研究来了解分子结构和性质 (Viveka 等人,2016 年)。

药学中的应用

- 从吡唑-5-胺衍生物和活化羰基缩合合成新型吡唑并[3,4-b]吡啶产物是其在药学中应用的一个例子,证明了其在创造新的 N-稠合杂环产物方面的多功能性 (Ghaedi 等人,2015 年)。

高级应用

- 在更高级的应用中,该化合物用于合成 5-(三甲基甲硅烷基)-1-1H-吡唑-3-羧酸乙酯,这是一种广谱生物活性衍生物,使用各种光谱技术合成和分析 (Zhao & Wang,2023 年)。

- 它还参与合成用于低碳钢的缓蚀剂,这对于工业酸洗工艺很有用。这证明了其在工业应用和材料科学中的效用 (Dohare 等人,2017 年)。

未来方向

The future directions for research on ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, there is ongoing interest in developing new difluoromethylation reagents and methods . Additionally, these compounds could be investigated for their potential use in pharmaceuticals or other industries .

作用机制

Target of Action

Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to energy production in cells .

Mode of Action

The compound acts by inhibiting succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the TCA cycle . This disruption in the energy production pathway stunts the growth of fungi, making it an effective fungicide .

Biochemical Pathways

The inhibition of SDH disrupts the TCA cycle, a crucial biochemical pathway in cellular respiration . The TCA cycle is responsible for the conversion of acetyl-CoA, derived from carbohydrates, fats, and proteins, into ATP, the main energy currency of cells. By inhibiting SDH, the compound prevents the completion of the TCA cycle, leading to a decrease in ATP production and thus stunting the growth of the fungus .

Result of Action

The primary result of the action of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is the inhibition of fungal growth . By disrupting the TCA cycle, the compound deprives the fungus of the energy it needs to grow and reproduce . This makes it an effective fungicide, capable of controlling a variety of fungal species .

属性

IUPAC Name |

ethyl 1-(difluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-6(12)5-3-10-11(4-5)7(8)9/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVXTACQLHVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)